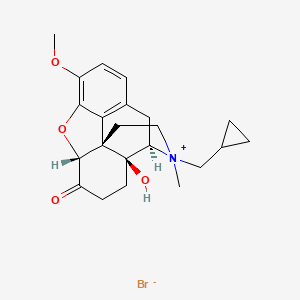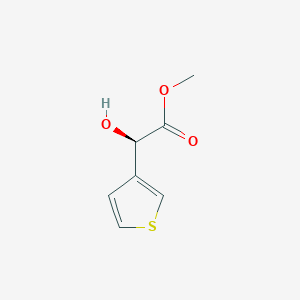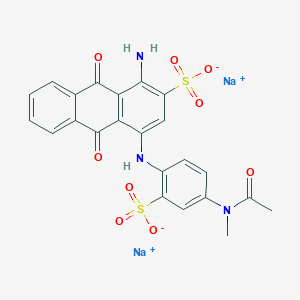
N,O-Dimethyl-Naltrexone Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,O-Dimethyl-Naltrexone Bromide is a derivative of Naltrexone, a compound primarily used to treat alcohol dependence and prevent relapse of opioid dependence. This compound is known for its role as a peripherally acting μ-opioid receptor antagonist, which means it can counteract some of the side effects of opioid drugs, such as constipation, without significantly affecting pain relief or causing withdrawal symptoms .
Preparation Methods
The synthesis of N,O-Dimethyl-Naltrexone Bromide typically starts with Naltrexone Hydrochloride as the initial material. The process involves several steps, including hydroxyl protection, bromomethylation, and subsequent deprotection . The industrial production methods are designed to be simple, efficient, and capable of producing high-purity products .
Chemical Reactions Analysis
N,O-Dimethyl-Naltrexone Bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminium hydride for reduction and cyanogen bromide for substitution . The major products formed from these reactions are typically derivatives of the original compound, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
N,O-Dimethyl-Naltrexone Bromide has a wide range of scientific research applications. In chemistry, it is used as a reference material for analytical standards . In biology and medicine, it is employed in studies related to opioid receptors and their antagonists . The compound is also used in the development of treatments for opioid-induced constipation and other related conditions .
Mechanism of Action
The mechanism of action of N,O-Dimethyl-Naltrexone Bromide involves its role as a competitive antagonist at μ-opioid receptors . By binding to these receptors, it blocks the effects of endogenous opioids, thereby reducing symptoms such as constipation without affecting the central nervous system . This selective action is due to the compound’s inability to cross the blood-brain barrier .
Comparison with Similar Compounds
N,O-Dimethyl-Naltrexone Bromide is similar to other opioid antagonists such as Naloxone and Methylnaltrexone . it is unique in its specific action on peripheral opioid receptors, making it particularly useful for treating conditions like opioid-induced constipation without affecting pain relief . Other similar compounds include Nalorphine and Nalbuphine, which also act as opioid antagonists but have different pharmacological profiles .
Properties
Molecular Formula |
C22H28BrNO4 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide |
InChI |
InChI=1S/C22H28NO4.BrH/c1-23(12-13-3-4-13)10-9-21-18-14-5-6-16(26-2)19(18)27-20(21)15(24)7-8-22(21,25)17(23)11-14;/h5-6,13,17,20,25H,3-4,7-12H2,1-2H3;1H/q+1;/p-1/t17-,20+,21+,22-,23?;/m1./s1 |
InChI Key |
SFGBJHDFCQLFRU-ZTKPOCDQSA-M |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)CC6CC6.[Br-] |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)CC6CC6.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid](/img/structure/B13450837.png)

![10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]-](/img/structure/B13450860.png)

![(7-hexyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13450871.png)




![(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(iodomethyl)-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B13450913.png)


